molecular formula C28H27N3O3S2 B12133909 (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12133909
M. Wt: 517.7 g/mol
InChI Key: TYNGXDIMNHUJIF-XYGWBWBKSA-N
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Description

The compound is a rhodanine derivative (2-thioxothiazolidin-4-one core) functionalized with a pyrazole substituent and a tetrahydrofuran (THF) moiety. Its structure comprises a (5Z)-configured benzylidene group attached to the rhodanine core, a 1-phenylpyrazole unit substituted at the 3-position with a 2-methyl-4-(prop-2-en-1-yloxy)phenyl group, and a THF-derived methyl group at the 3-position of the thiazolidinone ring. The presence of the allyloxy (prop-2-en-1-yloxy) group may enhance lipophilicity and membrane permeability, while the THF moiety could influence solubility and stereoelectronic interactions .

Synthetic routes for analogous rhodanine-pyrazole hybrids typically involve condensation reactions between substituted pyrazole aldehydes and the rhodanine core, followed by functionalization of substituents (e.g., alkylation for the THF-methyl group) . Structural confirmation of such compounds often relies on X-ray crystallography, facilitated by software like SHELXL and ORTEP-3 for graphical representation .

Properties

Molecular Formula

C28H27N3O3S2

Molecular Weight

517.7 g/mol

IUPAC Name

(5Z)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H27N3O3S2/c1-3-13-33-22-11-12-24(19(2)15-22)26-20(17-31(29-26)21-8-5-4-6-9-21)16-25-27(32)30(28(35)36-25)18-23-10-7-14-34-23/h3-6,8-9,11-12,15-17,23H,1,7,10,13-14,18H2,2H3/b25-16-

InChI Key

TYNGXDIMNHUJIF-XYGWBWBKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolidinone intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound serves as an interesting subject for studies related to organic synthesis and reaction mechanisms. Its complex structure allows for investigations into the stability of various tautomeric forms and the influence of substituents on reactivity. For instance, research has shown that thiazolidinone derivatives can exhibit varied reactivity based on their substituent patterns, which can be explored using computational methods such as Density Functional Theory (DFT) .

Biology

The biological activity of this compound is noteworthy. Preliminary studies suggest potential interactions with biological molecules, making it a candidate for biochemical research. For example, similar thiazolidinone compounds have demonstrated antibacterial properties against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria like Staphylococcus aureus, with some derivatives exhibiting inhibition rates comparable to established antibiotics .

Medicine

There is considerable interest in the therapeutic applications of this compound. Thiazolidinone derivatives have been investigated for their anticancer properties, with some analogues showing potent activity against various cancer cell lines. For instance, compounds derived from thiazolidinones have been reported to inhibit specific kinases involved in cancer progression, demonstrating IC50 values in the low micromolar range . The mechanism of action often involves binding to molecular targets such as enzymes or receptors, altering their activity and triggering downstream effects.

Case Studies and Research Findings

Study Findings
El-Rayyes et al. (2023)Investigated thiazolidinone derivatives for antibacterial activity; found significant inhibition against E. coli (up to 88.46% inhibition) and S. aureus (91.66% inhibition).
Taherkhorsand et al. (2023)Developed synthetic routes for thiazolidinone derivatives; some showed promising anticancer activity with IC50 values as low as 0.54 µM against MCF-7 cells .
Qi et al. (2018)Evaluated thiazolidinone analogues for tyrosine kinase inhibition; one analogue demonstrated potent inhibitory activity towards multiple kinases with IC50 values around 0.021 µmol/L .

Mechanism of Action

The mechanism by which (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound ID Core Structure Substituents Key Features Reference
Target Compound Rhodanine (2-thioxothiazolidin-4-one) - 3-(Tetrahydrofuran-2-ylmethyl)
- 5-(Pyrazole-benzylidene) with allyloxy
Enhanced lipophilicity from allyloxy; THF improves solubility
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) Rhodanine - 3-Phenyl
- 5-(2-Hydroxybenzylidene)
Hydroxy group enables hydrogen bonding; lower logP vs. allyloxy derivatives
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IV) Rhodanine - Unsubstituted 3-position
- 4-Hydroxy-3-methoxybenzylidene
Methoxy and hydroxy groups enhance antioxidant potential
(Z)-5-(Substituted Benzylidene)-2-thioxothiazolidin-4-one (3a–e) Rhodanine Varied aryl/heteroaryl benzylidene groups Broad-spectrum antimicrobial activity reported
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Rhodanine - 3-Hexyl
- 4-Propoxyphenyl-pyrazole substituent
Propoxy group increases metabolic stability vs. allyloxy

Pharmacological and Physicochemical Comparisons

  • The THF-methyl group enhances aqueous solubility relative to purely alkyl-substituted derivatives (e.g., hexyl in ).
  • Bioactivity :

    • Compounds with hydroxy/methoxy groups (II, IV) exhibit antioxidant and anti-inflammatory activity via radical scavenging .
    • Allyloxy and propoxy derivatives (target compound, ) show superior antiproliferative activity in cancer cell lines, possibly due to enhanced electrophilicity of the α,β-unsaturated ketone in the rhodanine core .
  • Synthetic Complexity :

    • The THF-methyl group introduces stereochemical complexity, requiring chiral resolution or asymmetric synthesis, unlike simpler alkyl/aryl substituents .
    • Pyrazole synthesis often employs Huisgen cycloaddition (click chemistry) or condensation with hydrazines, as seen in related triazole-pyrazole hybrids .

Crystallographic and Stability Insights

  • Hydrogen-bonding patterns in rhodanine derivatives (e.g., N–H···S and C=O···H interactions) stabilize crystal lattices. The allyloxy group in the target compound may reduce such interactions compared to hydroxy analogues, leading to lower melting points .
  • X-ray studies of compound II reveal planar geometry at the benzylidene moiety, critical for π-π stacking in biological targets .

Biological Activity

The compound (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which is recognized for its diverse biological activities. Thiazolidinones are significant in medicinal chemistry due to their ability to interact with multiple biological targets, making them potential candidates for drug development. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects and underlying mechanisms.

Anticancer Activity

Thiazolidinone derivatives, including the compound , have shown promising anticancer properties. Research indicates that thiazolidinones can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, studies have demonstrated that certain thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BH460 (Lung)15Inhibition of angiogenesis
Compound CHT29 (Colon)12Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinones have demonstrated activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Research shows that modifications at specific positions on the thiazolidinone structure can enhance antimicrobial efficacy. For example, certain derivatives have shown inhibition rates exceeding 90% against strains such as Escherichia coli and Staphylococcus aureus .

Table 2: Antimicrobial Efficacy of Thiazolidinone Derivatives

CompoundMicroorganismInhibition (%)
Compound DE. coli88.46
Compound ES. aureus91.66
Compound FPseudomonas aeruginosa85.00

Antioxidant Activity

The antioxidant potential of thiazolidinones is another area of interest. The compound has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. In vitro assays such as the DPPH radical scavenging method have indicated that certain thiazolidinone derivatives possess significant antioxidant activity comparable to standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity of Thiazolidinone Derivatives

CompoundDPPH Scavenging Activity (%)
Compound G75%
Compound H82%
Compound I78%

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial in optimizing the biological activity of thiazolidinones. Variations in substituents at specific positions on the thiazolidinone scaffold can lead to enhanced potency and selectivity for various biological targets. For instance, electron-withdrawing groups at the C2 position have been associated with increased anticancer activity, while hydrophobic substituents can improve antimicrobial efficacy .

Case Studies

Several studies have highlighted the therapeutic potential of thiazolidinones:

  • Study on Anticancer Properties : A recent study synthesized a series of thiazolidinone derivatives and assessed their anticancer activity against multiple cell lines. The most active compounds were found to induce apoptosis through caspase activation .
  • Investigation of Antimicrobial Effects : Another research effort focused on evaluating the antibacterial activity of a new thiazolidinone derivative against resistant bacterial strains. The results indicated significant inhibition, suggesting potential for developing new antibiotics .

Q & A

Basic: What synthetic strategies are employed to prepare this thiazolidinone derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or aldehydes. For example, 1-phenyl-3-(substituted-phenyl)-1H-pyrazole intermediates are synthesized using Vilsmeier-Haack or Claisen-Schmidt reactions .
  • Step 2: Introduction of the methylidene group at the 5-position of the thiazolidinone via Knoevenagel condensation. This requires reacting a thiazolidinone precursor (e.g., 3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-thiazolidin-4-one) with a substituted benzaldehyde derivative under basic conditions (e.g., piperidine in ethanol) .
  • Step 3: Functionalization of the prop-2-en-1-yloxy group via nucleophilic substitution or Mitsunobu reactions to attach the 2-methyl-4-allyloxyphenyl moiety .
    Key Considerations: Purification often involves column chromatography or recrystallization, with yields influenced by solvent polarity and temperature gradients .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in the Knoevenagel step?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) improve solubility of aromatic aldehydes, while ethanol or methanol favors cyclization .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) can direct regioselectivity by stabilizing transition states .
  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions, while reflux conditions accelerate cyclization but may promote isomerization .
  • Statistical Optimization: Design of Experiments (DoE) models can identify critical parameters (e.g., molar ratios, pH) to maximize yield and selectivity .

Basic: Which spectroscopic techniques confirm the Z-configuration of the exocyclic double bond?

Methodological Answer:

  • ¹H NMR: The coupling constant (J) between Hₐ and Hᵦ of the exocyclic double bond. For Z-isomers, J values typically range from 10–12 Hz due to trans-diaxial coupling .
  • X-ray Crystallography: Definitive confirmation via single-crystal diffraction. SHELXL refinement can resolve bond lengths and angles, with the thioxo group showing characteristic S–C bond distances of ~1.65 Å .
  • IR Spectroscopy: The C=S stretch (1150–1250 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) validate the thiazolidinone core .

Advanced: What computational methods predict binding affinity toward kinase targets?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with ATP-binding pockets. The tetrahydrofuran-2-ylmethyl group may occupy hydrophobic regions, while the thioxo group hydrogen-bonds with catalytic lysines .
  • DFT Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with inhibitory activity. The 2-methyl-4-allyloxyphenyl group’s electron-withdrawing effects enhance electrophilicity .
  • MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Basic: Which in vitro assays are suitable for preliminary antitumor activity screening?

Methodological Answer:

  • MTT Assay: Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest therapeutic potential .
  • Antimicrobial Testing: Disk diffusion or microdilution assays against S. aureus or E. coli. Thiazolidinones with electron-deficient arylidene groups show enhanced activity .
  • Apoptosis Markers: Flow cytometry to quantify Annexin V/PI staining, confirming caspase-3 activation .

Advanced: How do non-covalent interactions influence crystallization and stability?

Methodological Answer:

  • Hydrogen Bonding: The thioxo group participates in S···H–N interactions with adjacent molecules, stabilizing crystal lattices .
  • π-π Stacking: The phenyl and pyrazole rings align face-to-face (3.5–4.0 Å spacing), contributing to dense packing .
  • Van der Waals Forces: The tetrahydrofuran-2-ylmethyl group’s flexibility allows adaptive packing, reducing void spaces .
    Crystallographic Tools: SHELXD resolves twinning in non-merohedral crystals, while ORTEP-3 visualizes thermal ellipsoids .

Advanced: How to resolve discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Assay Standardization: Normalize data using reference compounds (e.g., doxorubicin for cytotoxicity) and control for cell passage number .
  • Statistical Analysis: Apply ANOVA or Tukey’s HSD test to identify outliers. Meta-analysis of dose-response curves improves reproducibility .
  • Structural Validation: Confirm batch purity via HPLC (>95%) and ¹³C NMR to rule out degradation products .

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